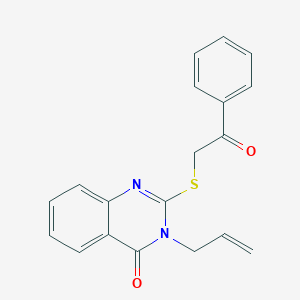

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one

Description

Properties

IUPAC Name |

2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQPTTWZHBGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions.

Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenacyl halide and a thiol derivative.

Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added via an alkylation reaction using an appropriate alkylating agent, such as an allyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, thiol derivatives

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one has several scientific research applications, including:

Medicinal Chemistry: The compound’s quinazolinone core is known for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Material Science: The compound may be explored for its potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and tyrosine kinases, leading to the modulation of cellular processes like DNA repair and signal transduction . The phenacylsulfanyl and prop-2-enyl groups may further enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Differences :

- Solubility : Sulfonic acid derivatives exhibit superior aqueous solubility.

- Reactivity : Sulfanyl groups participate in nucleophilic reactions, whereas sulfonic acids are inert under physiological conditions.

Structural and Crystallographic Considerations

The SHELX system () and ORTEP-3 () are widely used for crystallographic analysis of such compounds. Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph set theory (). For example:

- The phenacylsulfanyl group may form C=O···H-N hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

- In contrast, the hydroxybutynylsulfanyl analog’s hydroxyl group could engage in O-H···O/N interactions, altering melting points and solubility .

Pharmacological and Chemical Properties

- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl in SC-558 analogs) enhance electrophilicity and binding to enzymes like COX-2 . The phenacylsulfanyl group’s aromatic ring may similarly stabilize charge-transfer complexes.

- Metabolic Stability : Sulfanyl groups are prone to oxidation (e.g., to sulfoxides), whereas sulfonamides and sulfonic acids are metabolically resistant .

Biological Activity

2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis.

- Antioxidant Properties : It may act as a free radical scavenger, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Evidence suggests that this compound can modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity | Tested Against | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 25 µM | Study A |

| Antioxidant | DPPH assay | 30 µM | Study B |

| Anti-inflammatory | LPS-induced macrophages | 50 µM | Study C |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µM, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity

Another investigation utilized the DPPH assay to assess the antioxidant properties of the compound. Results demonstrated that at a concentration of 30 µM, the compound effectively scavenged free radicals, highlighting its potential role in preventing oxidative stress-related diseases.

Case Study 3: Anti-inflammatory Mechanism

In vitro studies on macrophages exposed to lipopolysaccharides (LPS) showed that treatment with 50 µM of the compound significantly reduced pro-inflammatory cytokine production. This finding suggests its therapeutic potential in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.